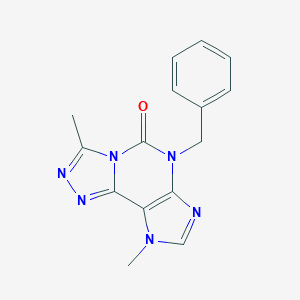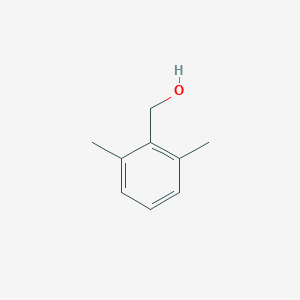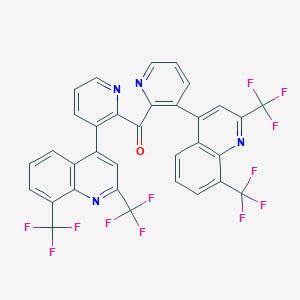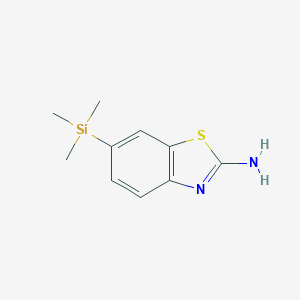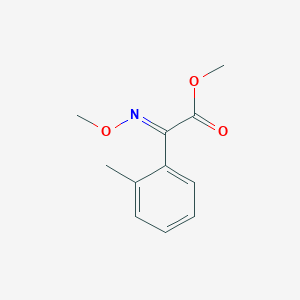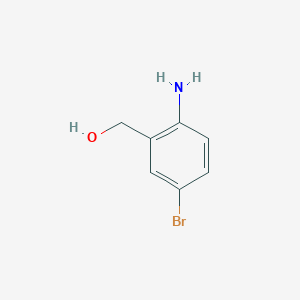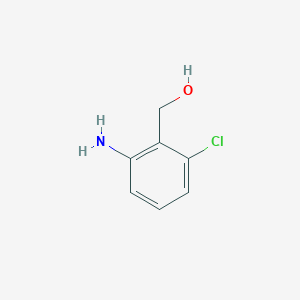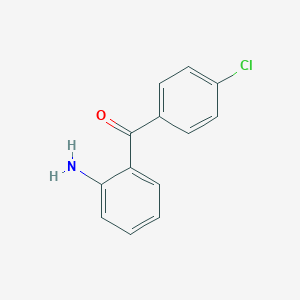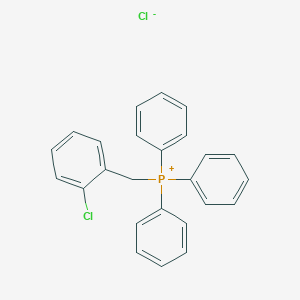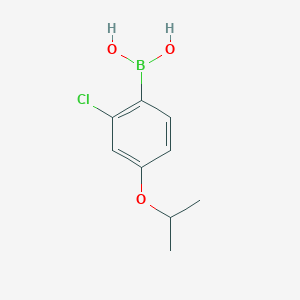
Acide (2-chloro-4-isopropoxyphényl)boronique
Vue d'ensemble
Description
(2-Chloro-4-isopropoxyphenyl)boronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis and their applications in various fields such as medicine, agriculture, and industrial chemistry. They can act as synthetic intermediates, building blocks, and are used in sensing, protein manipulation, therapeutics, biological labeling, and separation .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of (2-Chloro-4-isopropoxyphenyl)boronic acid, they do provide insight into the synthesis of related boronic acid compounds. For example, the synthesis of boronic acid complexes can involve multiple stages, including the formation of intermediates and subsequent chelation by expulsion of certain groups and ring closure . Additionally, the introduction of functional groups such as aminophosphonic acid into boronic acids can lead to new derivatives with potential applications, suggesting that similar strategies could be applied to synthesize (2-Chloro-4-isopropoxyphenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a boron atom bonded to two hydroxyl groups. In the case of the related compounds discussed in the papers, the boronic acid moiety is attached to a phenyl ring, which can be further substituted with various groups such as amino, diethoxyphosphoryl, and nitro groups . These substitutions can influence the molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding, which can affect the compound's properties and reactivity.
Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent complexes with diols and other Lewis bases, which is a fundamental reaction in the sensing and manipulation of biomolecules. The papers suggest that boronic acids can participate in complex formation reactions, as seen in the formation of a luminescent boron complex in sulfuric acid media . Additionally, boronic acids can catalyze reactions such as dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can affect the acidity and stability of the boronic acid. The papers indicate that the introduction of substituents can lead to variations in properties such as solubility, crystallization behavior, and the ability to form hydrogen bonds and other non-covalent interactions . These properties are essential for the practical applications of boronic acids in different fields.
Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris l'acide (2-chloro-4-isopropoxyphényl)boronique, sont connus pour leur capacité à interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Cette interaction est fondamentale pour leur utilisation dans diverses applications de détection, qui peuvent aller des dosages homogènes aux systèmes de détection hétérogènes. Par exemple, ils peuvent être utilisés dans des capteurs fluorescents pour détecter des catécholamines comme la dopamine .
Synthèse chimique
Dans le domaine de la synthèse chimique, les acides boroniques sont des réactifs précieux. Ils sont particulièrement utiles dans les réactions de couplage de Suzuki–Miyaura en raison de leurs conditions réactionnelles douces et tolérantes aux groupes fonctionnels, de leur nature stable et de leur transmétallation rapide avec les complexes de palladium (II). Cela les rend appropriés pour la création de molécules organiques complexes .
Mécanisme D'action
In Suzuki–Miyaura coupling reactions, the mechanism of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide. In the transmetalation step, the organoboron compound transfers the organic group to the palladium .
It is stored in a refrigerator and is stable under normal temperatures and pressures .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(2-chloro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGHQUDYWHNUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627947 | |
| Record name | {2-Chloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313545-47-0 | |
| Record name | {2-Chloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Chloro-4-isopropoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


